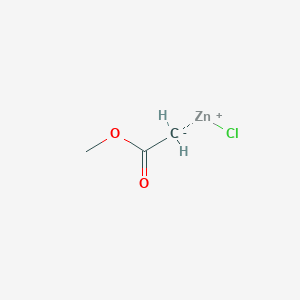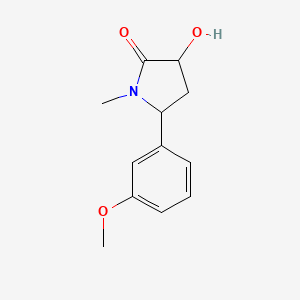![molecular formula C11H10BrNO3 B14883055 Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 6-bromobenzo[d]oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Applications De Recherche Scientifique
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate can be compared with other benzoxazole derivatives such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Shows potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H10BrNO3 |
|---|---|
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
ethyl 2-(6-bromo-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3 |
Clé InChI |
ZGDNVECPKRHXHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



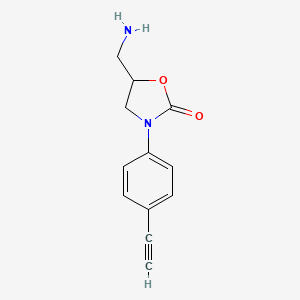
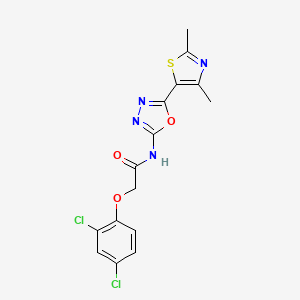
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)

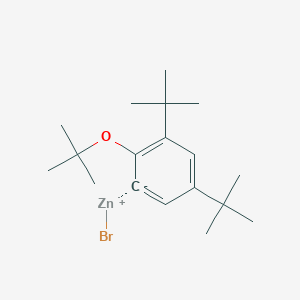
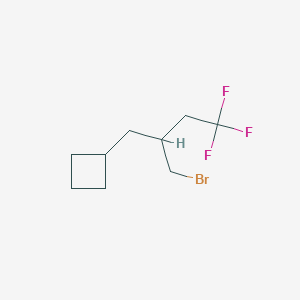
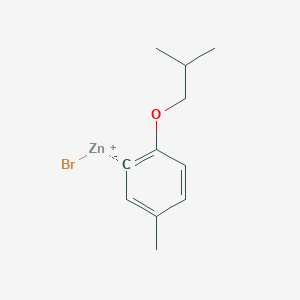
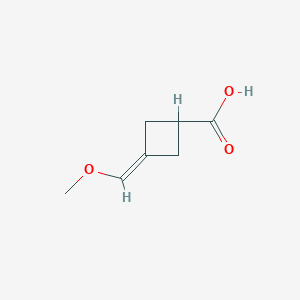

![Methyl 7-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14883046.png)
